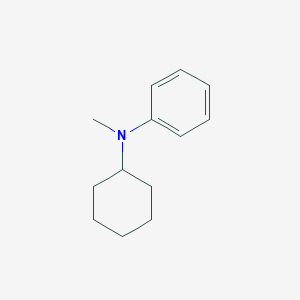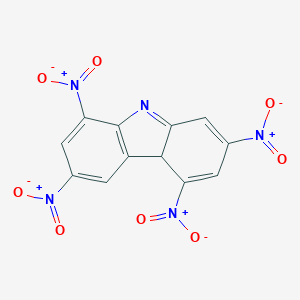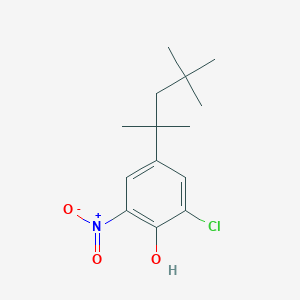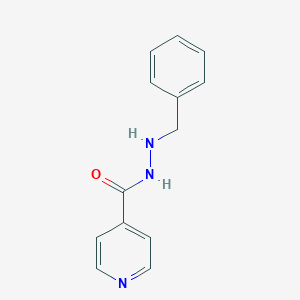
N'-benzylpyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylpyridine-4-carbohydrazide (BPH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPH is a hydrazide derivative of pyridine and has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N'-benzylpyridine-4-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-benzylpyridine-4-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N'-benzylpyridine-4-carbohydrazide has been found to inhibit the activity of bacterial enzymes, leading to cell death.
Effets Biochimiques Et Physiologiques
N'-benzylpyridine-4-carbohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. N'-benzylpyridine-4-carbohydrazide also exhibits neuroprotective effects and has been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-benzylpyridine-4-carbohydrazide has several advantages as a research tool. It is relatively easy to synthesize and is readily available. N'-benzylpyridine-4-carbohydrazide has been found to exhibit significant biological activity at low concentrations, making it an ideal candidate for drug discovery studies. However, N'-benzylpyridine-4-carbohydrazide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. N'-benzylpyridine-4-carbohydrazide also has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N'-benzylpyridine-4-carbohydrazide. One potential area of research is the development of N'-benzylpyridine-4-carbohydrazide-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of the neuroprotective effects of N'-benzylpyridine-4-carbohydrazide in animal models of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of N'-benzylpyridine-4-carbohydrazide and its potential side effects.
Méthodes De Synthèse
The synthesis of N'-benzylpyridine-4-carbohydrazide can be achieved through several methods, including the reaction of pyridine-4-carboxylic acid with benzyl hydrazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields N-benzylpyridine-4-carboxylic acid hydrazide, which can be further reduced to N'-benzylpyridine-4-carbohydrazide using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N'-benzylpyridine-4-carbohydrazide has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit significant antitumor, antibacterial, antifungal, and antiviral activities. N'-benzylpyridine-4-carbohydrazide has been found to be effective against various cancer cell lines, including breast, colon, lung, and prostate cancer. It has also shown potential as an antibacterial agent against gram-positive and gram-negative bacteria.
Propriétés
Numéro CAS |
16827-11-5 |
|---|---|
Nom du produit |
N'-benzylpyridine-4-carbohydrazide |
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N'-benzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |
Clé InChI |
QFSUCTHCSKPAGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Synonymes |
4-Pyridinecarboxylicacid,2-(phenylmethyl)hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



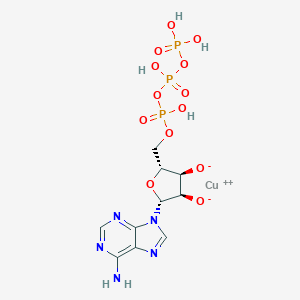
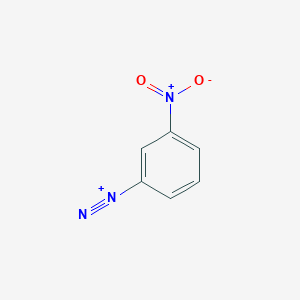
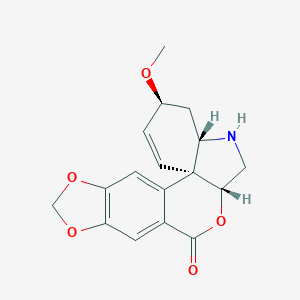
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)

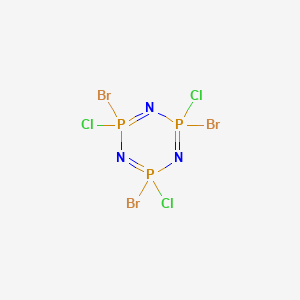
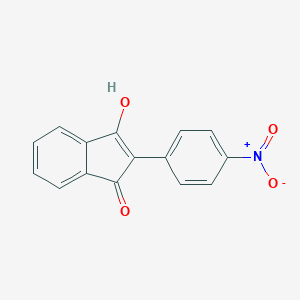

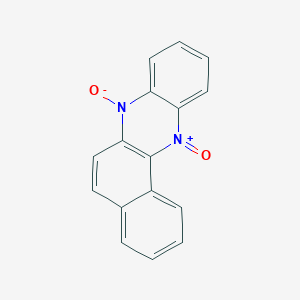
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
